Allomatrine

Vue d'ensemble

Description

Allomatrine is a natural product found in Gymnospermium albertii, Sophora jaubertii, and other organisms .

Synthesis Analysis

The synthesis of Allomatrine involves an imino-aldol reaction and N-acyliminium cyclization as key steps . A dearomative annulation reaction has been developed that leverages pyridine as a stable surrogate for Δ1-piperidine. In this key transformation, two molecules of pyridine are joined with a molecule of glutaryl chloride to give the complete tetracyclic framework of the matrine alkaloids in a single step . Isomatrine is synthesized in four steps from inexpensive commercially available chemicals and then serves as the precursor to additional lupin alkaloids, including matrine, allomatrine, isosophoridine, and sophoridine .

Molecular Structure Analysis

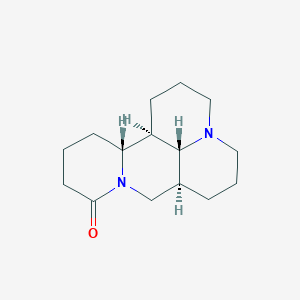

Allomatrine has a molecular formula of C15H24N2O . It is a tetracyclic alkaloid .

Chemical Reactions Analysis

The key transformation in the synthesis of Allomatrine involves the joining of two molecules of pyridine with a molecule of glutaryl chloride . This forms the complete tetracyclic framework of the matrine alkaloids in a single step .

Applications De Recherche Scientifique

Antinociceptive Effects

Allomatrine has been found to induce antinociceptive effects, which are effects that reduce sensitivity to painful stimuli . This effect was observed in the mouse tail-flick and warm-plate test . The antinociceptive effects of Allomatrine are thought to be due to the stimulation of the descending dynorphinergic neuron, which results in the stimulation of k-opioid receptors in the spinal cord .

Role in Pain Control System

Allomatrine plays a role in the pain control system. It is suggested that Allomatrine stimulates the descending dynorphinergic neuron, which in turn produces antinociception in mice . This suggests that Allomatrine could potentially be used in the treatment of pain.

Interaction with K-Opioid Receptors

Allomatrine’s antinociceptive effects are thought to be mediated through its interaction with k-opioid receptors . These receptors have been detected in the central nervous system of rodents, non-human primates, and humans, and are thought to have potential therapeutic applications in the treatment of pain or hyperalgesia .

Potential Use in Cancer Treatment

Matrine, a compound closely related to Allomatrine, has been found to have anticancer activity through proliferation inhibition and apoptosis induction of various cancer cell lines . Given the structural similarity between Matrine and Allomatrine, it is possible that Allomatrine may also have potential use in cancer treatment.

Potential Use in Viral Treatment

Matrine has also been identified as a candidate for COVID-19 treatment . Given the structural similarity between Matrine and Allomatrine, it is possible that Allomatrine may also have potential use in viral treatment.

Chemical Synthesis

Allomatrine can be synthesized from simple acyclic precursors through an orchestrated sequence of two intramolecular cycloadditions . This synthesis strategy could potentially be used to produce Allomatrine in large quantities for research or therapeutic applications.

Safety and Hazards

Orientations Futures

The synthesis of Allomatrine and related compounds is an active area of research. Recent work has focused on developing new synthetic routes, such as the dearomative annulation reaction . This approach could potentially be used to synthesize a wide range of tetracyclic alkaloids, opening up new possibilities for the development of novel pharmaceuticals.

Mécanisme D'action

Target of Action

Allomatrine, also known as sophoridine, is a natural quinolizidine alkaloid . It primarily targets peripheral chemoreceptors expressed on carotid bodies . These chemoreceptors play a crucial role in monitoring the oxygen levels in the blood and help regulate the body’s respiratory rate.

Mode of Action

Allomatrine acts as an agonist at these peripheral chemoreceptors . By binding to these receptors, it enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .

Result of Action

The primary result of Allomatrine’s action is the enhancement of respiration, particularly in patients with chronic obstructive pulmonary disease . By increasing arterial oxygen tension and decreasing arterial carbon dioxide tension, Allomatrine can help improve the respiratory function in these patients.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, light, and pollution could potentially impact the effectiveness of Allomatrine . Additionally, diet and lifestyle factors, such as nutrition and stress levels, can also influence how the body responds to Allomatrine . .

Propriétés

IUPAC Name |

(1R,2R,9S,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-KYEXWDHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCCN4[C@@H]3[C@@H](CCC4)CN2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601118430 | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allomatrine | |

CAS RN |

641-39-4 | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

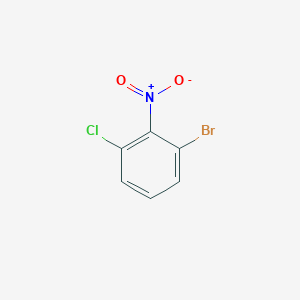

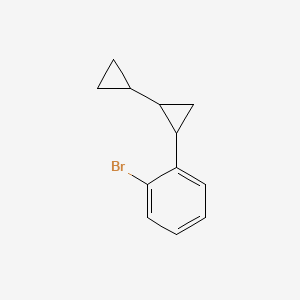

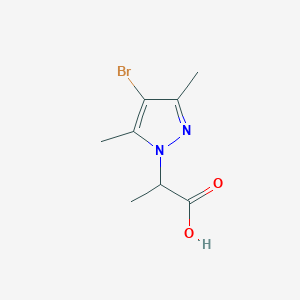

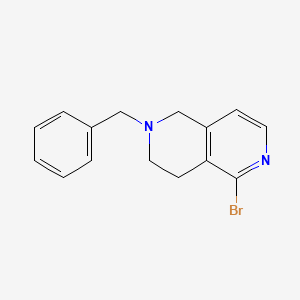

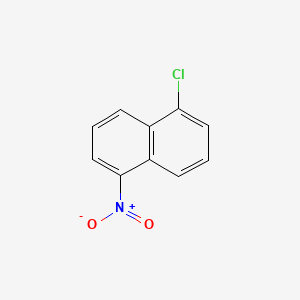

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B3037766.png)

![(4E)-2-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B3037775.png)

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone](/img/structure/B3037787.png)